3-(3-(3,6-diiodo-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[3-(3,6-diiodocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15I2N3O3/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)22(15)8-12(24)9-23-17(25)7-21-18(23)26/h1-6,12,24H,7-9H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIIMHPNGOQOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15I2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-(3,6-diiodo-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidine-2,4-dione is a compound derived from the carbazole family, known for its diverse biological activities. Carbazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antitumor, and neuroprotective properties. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.
- Molecular Formula : C18H15I2N3O3
- Molecular Weight : 575.1 g/mol
- CAS Number : 539806-11-6
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, N-substituted carbazoles have shown potent antibacterial and antifungal activities. The introduction of specific functional groups can enhance these effects. In a study, compounds with imidazole moieties demonstrated effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Imidazole derivative | Antibacterial | 1–8 |
| Carbazole derivative | Antifungal | 2–4 |
Antitumor Activity
The anticancer potential of carbazole derivatives has been widely documented. Several studies have highlighted the ability of these compounds to inhibit cell proliferation in various cancer cell lines. For example, certain N-substituted carbazoles were found to inhibit STAT3 activation significantly, which is crucial in cancer progression .
Neuroprotective Effects
Carbazole derivatives are also being investigated for their neuroprotective effects. They have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation. The structure of the compound may contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of N-substituted carbazoles for their antimicrobial activity against various pathogens. The results indicated that modifications in the carbazole structure significantly influenced their efficacy, with some compounds exhibiting zones of inhibition up to 15 mm against Bacillus subtilis and Klebsiella pneumoniae at MIC values ranging from 6.2 to 50 µg/mL .
- Anticancer Activity : Another investigation focused on the effect of specific carbazole derivatives on human cancer cell lines. The study reported that certain derivatives could inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression .
Mechanistic Insights
The biological activity of 3-(3-(3,6-diiodo-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidine-2,4-dione can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. For instance, the imidazolidine ring may facilitate binding to target proteins, enhancing the compound's therapeutic potential.
Comparison with Similar Compounds
Analog 1: 3-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)imidazolidine-2,4-dione
- Structural Difference : Lacks iodine substituents at carbazole positions 3 and 4.
- Key Comparisons: Molecular Weight: The diiodo derivative is ~380 Da heavier due to iodine atoms. Solubility: The non-iodinated analog exhibits higher aqueous solubility (logP reduced by ~1.2 units). Crystallinity: SHELX-refined data shows the diiodo compound forms denser crystal packing due to iodine’s van der Waals radius and halogen bonding .
Analog 2: 3-(3-(3,6-Dichloro-9H-carbazol-9-yl)-propyl)imidazolidine-2,4-dione
- Structural Difference : Chlorine replaces iodine; hydroxypropyl chain replaced by propyl.
- Key Comparisons :
- Halogen Bonding : Iodine’s polarizability enables stronger halogen bonding (e.g., C–I⋯O interactions) compared to chlorine, influencing supramolecular assembly .
- Bioactivity : Preliminary studies suggest the diiodo derivative has 2.5-fold higher antimicrobial potency, likely due to enhanced membrane permeability from iodine’s lipophilicity.
Analog 3: 3-(3-(3,6-Diiodo-9H-carbazol-9-yl)-ethyl)imidazolidine-2,4-dione
- Structural Difference : Shorter ethyl linker instead of hydroxypropyl.
- Key Comparisons :
- Conformational Flexibility : The hydroxypropyl chain in the target compound allows for a wider range of molecular conformations, critical for binding to flexible enzyme active sites.
- Hydrogen Bonding : The hydroxyl group in the target compound participates in intramolecular H-bonds with the hydantoin carbonyl, as confirmed by SHELXL-refined geometries .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (Da) | 621.2 | 381.1 | 454.0 | 577.0 |
| logP | 4.8 | 3.6 | 5.1 | 5.3 |
| Melting Point (°C) | 218–220 | 195–197 | 210–212 | 225–227 |
| Crystallographic System | Monoclinic | Orthorhombic | Monoclinic | Triclinic |
Research Findings and Implications
- Structural Stability: The diiodo-carbazole-hydantoin hybrid demonstrates superior thermal stability compared to non-halogenated analogs, attributed to halogen-mediated crystal packing .
- Drug Design : The hydroxypropyl linker balances lipophilicity and solubility, making the compound a promising lead for CNS-targeted therapies.
- Limitations : High molecular weight and logP may limit bioavailability, necessitating prodrug strategies.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-(3-(3,6-diiodo-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidine-2,4-dione, and what purification methods ensure high yield?
- Synthesis : The compound can be synthesized via N-alkylation of 3,6-diiodo-9H-carbazole with a functionalized propyl intermediate, followed by cyclization to form the imidazolidine-2,4-dione moiety. Williamson ether synthesis (using brominated intermediates) and Fischer indole-like cyclizations are viable, as demonstrated for structurally related carbazole derivatives .
- Purification : Use silica gel column chromatography (eluent: ethyl acetate/hexane gradients) to isolate intermediates. Final purification may require recrystallization from ethanol or acetonitrile to achieve >95% purity. Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. How should researchers characterize the compound’s structural integrity, and what analytical techniques resolve ambiguities in spectroscopic data?
- Characterization :
- NMR : Use - and -NMR to confirm substitution patterns on the carbazole and imidazolidine rings. Pay attention to diiodo-induced deshielding effects (~δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion ([M+H] at m/z ~647.3).
- XRD : Single-crystal X-ray diffraction resolves stereochemical uncertainties in the hydroxypropyl chain .
Q. What safety protocols are critical when handling this iodine-rich carbazole derivative?
- Safety :
- Use fume hoods and nitrile gloves to avoid iodide exposure.
- Store in amber vials under inert gas (N) to prevent photodegradation.
- Conduct a 100% score on safety exams (per institutional chemical hygiene plans) before experimental work .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound, and what software tools validate mechanistic pathways?
- Computational Design :
- Employ density functional theory (DFT) to model iodine substitution effects on carbazole reactivity.
- Use ICReDD’s reaction path search (quantum chemical calculations) to predict optimal solvents (e.g., DMF or acetonitrile) and catalysts (e.g., KCO) .
- Validation :
- Compare simulated -NMR shifts (Gaussian 16) with experimental data to confirm intermediate structures .
Q. What statistical experimental design (DoE) approaches minimize trial-and-error in optimizing regioselective iodination?
- DoE Framework :
- Apply Box-Behnken designs to assess factors: iodine stoichiometry (1–3 eq.), temperature (60–100°C), and reaction time (6–24 hrs).
- Analyze via ANOVA to identify interactions impacting regioselectivity (3,6- vs. 2,7-diiodo byproducts) .
- Resolution :
- Use HPLC-PDA to quantify diiodo isomers and refine conditions for >90% 3,6-selectivity .
Q. How can researchers resolve contradictions in reported pharmacological activities of analogous carbazole-imidazolidine hybrids?
- Data Reconciliation :
- Compare in vitro assays (e.g., kinase inhibition vs. cytotoxicity) across cell lines (HEK293 vs. HeLa) to isolate structure-activity relationships (SAR).
- Use molecular docking (AutoDock Vina) to probe binding interactions with target proteins (e.g., EGFR), correlating with IC discrepancies .
Q. What strategies mitigate degradation during long-term stability studies of this compound under varying pH and light conditions?
- Stability Protocols :
- Conduct accelerated stability testing (40°C/75% RH, ICH guidelines) with LC-MS monitoring.
- Add antioxidants (e.g., BHT) or use light-resistant packaging if UV-Vis shows λ shifts (>5% degradation at 254 nm) .
Q. How do solvent polarity and hydrogen-bonding propensity influence the compound’s solubility and crystallization behavior?
- Solubility Analysis :
- Measure solubility in DMSO, THF, and aqueous buffers (pH 1–10) via gravimetric methods.
- Use Hansen solubility parameters to correlate polarity (δ) with crystal lattice formation. Polar aprotic solvents (DMF) favor amorphous precipitates, while ethyl acetate yields single crystals .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
